N-(but-3-yn-1-yl)cyclopentanamine hydrochloride
CAS No.: 2138034-54-3
Cat. No.: VC6812012
Molecular Formula: C9H16ClN
Molecular Weight: 173.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2138034-54-3 |
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Molecular Formula | C9H16ClN |
Molecular Weight | 173.68 |
IUPAC Name | N-but-3-ynylcyclopentanamine;hydrochloride |
Standard InChI | InChI=1S/C9H15N.ClH/c1-2-3-8-10-9-6-4-5-7-9;/h1,9-10H,3-8H2;1H |
Standard InChI Key | VTLRNHKEAVXLEP-UHFFFAOYSA-N |
SMILES | C#CCCNC1CCCC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
N-(But-3-yn-1-yl)cyclopentanamine hydrochloride belongs to the class of secondary amines featuring a cyclopentane ring and a propargyl (but-3-yn-1-yl) substituent. The hydrochloride salt form enhances stability and solubility for experimental handling. Key molecular parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₅N·HCl | |
Molecular Weight | 173.69 g/mol | |
IUPAC Name | N-(but-3-yn-1-yl)cyclopentanamine hydrochloride | |
SMILES | C#CCCNC1CCCC1.Cl | |
InChI Key | VTLRNHKEAVXLEP-UHFFFAOYSA-N |
The cyclopentane ring adopts a puckered conformation, reducing steric strain while maintaining planarity around the amine nitrogen. The propargyl group introduces linear geometry, with the terminal alkyne’s sp-hybridized carbon enabling π-bond interactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The free base form, N-(but-3-yn-1-yl)cyclopentanamine, is typically synthesized via nucleophilic substitution between cyclopentanamine and but-3-ynyl halides (e.g., bromide or iodide). A representative procedure involves:
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Reaction Setup: Cyclopentanamine (1 equiv) reacts with but-3-ynyl bromide (1.1 equiv) in acetonitrile at 85°C for 17 hours, using potassium carbonate (2 equiv) as a base .
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Workup: Filtration through celite, solvent evaporation, and purification via column chromatography yield the free base.
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Salt Formation: Treatment with hydrochloric acid in diethyl ether produces the hydrochloride salt .
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance safety and efficiency, particularly when handling volatile propargyl halides. Key parameters include:
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Residence Time: Optimized to 30–60 minutes to maximize yield (>85%).
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Temperature Control: Maintained at 80–90°C to prevent alkyne polymerization.
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Purification: Crystallization from ethanol/water mixtures achieves >95% purity .
Chemical Reactivity and Functionalization
Alkyne-Driven Reactions
The terminal alkyne group undergoes characteristic transformations:
Cycloadditions
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Huisgen Azide-Alkyne Cycloaddition: Copper-catalyzed reaction with azides yields 1,4-disubstituted triazoles, useful for bioconjugation.
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Pauson-Khand Reaction: Under CO and ethylene, forms cyclopentenone derivatives via [2+2+1] cycloaddition .
Halogenation
Electrophilic iodination using N-iodosuccinimide produces 1-iodoalkyne intermediates, enabling Sonogashira couplings for carbon-carbon bond formation .
Amine Reactivity
The secondary amine participates in:
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Acylation: Acetic anhydride forms the corresponding acetamide (yield: 78–82%).
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Mannich Reactions: Condensation with formaldehyde and ketones generates β-amino ketone derivatives.
Hazard Statement | Precautionary Measure |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Future Research Directions
Targeted Drug Discovery
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PROTAC Development: Exploit alkyne-azide cycloaddition to conjugate E3 ligase ligands for targeted protein degradation.
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Covalent Antibody-Drug Conjugates: Site-specific conjugation via alkyne-azide chemistry may improve therapeutic index.
Process Optimization
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